molecular formula C48H24Cl2N8Sn B8034623 Tin(iv)2,3-naphthalocyanine dichloride

Tin(iv)2,3-naphthalocyanine dichloride

Cat. No.: B8034623
M. Wt: 902.4 g/mol
InChI Key: MTSKSBDALIRBQT-UHFFFAOYSA-L
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Description

Tin(IV) 2,3-naphthalocyanine dichloride is a member of the metal-based phthalocyanines family. This compound is known for its unique properties, particularly its ability to act as an electron donor material in organic photovoltaic cells. It has a molecular formula of C48H24Cl2N8Sn and a molecular weight of 902.37 . The compound is notable for its absorption in the near-infrared and infrared regions of the electromagnetic spectrum, which makes it highly efficient in converting solar energy .

Preparation Methods

The synthesis of Tin(IV) 2,3-naphthalocyanine dichloride typically involves the reaction of tin(IV) chloride with 2,3-naphthalocyanine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Tin(IV) 2,3-naphthalocyanine dichloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized naphthalocyanine derivatives, while substitution reactions can produce a range of tin complexes with different ligands .

Properties

IUPAC Name

54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.03,8.012,53.015,24.016,21.028,37.029,34.038,55.041,50.042,47]heptapentaconta-1(52),2(11),3,5,7,9,12,14(57),15(24),16,18,20,22,25,27,29,31,33,35,37,39,41(50),42,44,46,48,51(56)-heptacosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2ClH.Sn/c1-5-13-29-25(9-1)17-21-33-37(29)45-49-41(33)54-46-39-31-15-7-3-11-27(31)19-23-35(39)43(51-46)56-48-40-32-16-8-4-12-28(32)20-24-36(40)44(52-48)55-47-38-30-14-6-2-10-26(30)18-22-34(38)42(50-47)53-45;;;/h1-24H;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSKSBDALIRBQT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=NC3=NC5=C6C(=C7N5[Sn](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC1=CC=CC=C12)C1=CC=CC=C1C=C9)(Cl)Cl)C=CC1=CC=CC=C16
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24Cl2N8Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tin(iv)2,3-naphthalocyanine dichloride
Reactant of Route 2
Tin(iv)2,3-naphthalocyanine dichloride
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Tin(iv)2,3-naphthalocyanine dichloride
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Tin(iv)2,3-naphthalocyanine dichloride
Reactant of Route 5
Tin(iv)2,3-naphthalocyanine dichloride
Reactant of Route 6
Tin(iv)2,3-naphthalocyanine dichloride

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